Regulatory Designation as Apixaban Impurity 59 Enables ANDA Method Validation
5-chloro-N-(4-nitrophenyl)pentanamide is unambiguously designated as Apixaban Impurity 59 and is supplied with detailed characterization data compliant with regulatory guidelines, enabling its direct use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) for apixaban [1]. In contrast, structurally related pentanamides or chlorinated amides lacking this specific impurity designation do not possess the required regulatory traceability or pharmacopeial recognition, rendering them unsuitable for use as reference standards in regulatory submissions [2].
| Evidence Dimension | Regulatory designations and associated use-case enablement |
|---|---|
| Target Compound Data | Designated as Apixaban Impurity 59; supplied with regulatory-compliant characterization data; usable for ANDA method development/validation |
| Comparator Or Baseline | Unspecified pentanamide analogs or chlorinated amides: No impurity designation; No regulatory traceability |
| Quantified Difference | Qualitative binary difference: regulatory-enabled vs. non-enabled |
| Conditions | Regulatory documentation and vendor-supplied characterization packages |
Why This Matters
For analytical laboratories supporting ANDA filings, procurement of a non-designated analog introduces regulatory risk and fails to satisfy method validation requirements.
- [1] ChemWhat. Apixaban Impurity 59 CAS 1039914-85-6. Use in analytical method development, method validation (AMV), Quality Controlled (QC) application for ANDA or during commercial production of Apixaban. View Source
- [2] SynZeal. Apixaban Impurity 59 CAS 1039914-85-6. Supplied with detailed characterization data compliant with regulatory guideline. View Source
